molecular formula C25H21F3N2O2 B10931400 3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10931400
M. Wt: 438.4 g/mol
InChI Key: AKAXVWZIKXIRMC-UHFFFAOYSA-N
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Description

3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and trifluoromethylbenzyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the methoxyphenyl and trifluoromethylbenzyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and trifluoromethylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, pending further research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole include other pyrazole derivatives with different substituents. For example:

    3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group but may have different aromatic substituents.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different cores, such as benzene or pyridine rings. The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C25H21F3N2O2

Molecular Weight

438.4 g/mol

IUPAC Name

3,5-bis(3-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C25H21F3N2O2/c1-31-21-10-4-7-18(13-21)23-15-24(19-8-5-11-22(14-19)32-2)30(29-23)16-17-6-3-9-20(12-17)25(26,27)28/h3-15H,16H2,1-2H3

InChI Key

AKAXVWZIKXIRMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)OC

Origin of Product

United States

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